1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a furan-2-yl substituent at position 6, and a thiophen-2-ylmethyl carboxamide moiety at position 2. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability compared to non-oxidized thiophene analogs, while the furan and thiophene substituents contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-13-19-16(21(26)22-11-15-4-3-8-30-15)10-17(18-5-2-7-29-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYNRVIRRSJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its ability to generate action potentials.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Structural Features
Compound A features several notable structural components:
- Pyrazolo[3,4-b]pyridine core : This bicyclic structure is known for various biological activities.
- Furan and thiophene moieties : These heterocycles contribute to the compound's lipophilicity and potential interaction with biological targets.
- Carboxamide group : This functional group is often associated with enhanced solubility and bioactivity.
The molecular formula for Compound A is , with a molecular weight of approximately 443.52 g/mol.
Synthesis
The synthesis of Compound A involves multiple steps, typically starting from commercially available precursors. The process may include:
- Formation of the pyrazolo[3,4-b]pyridine scaffold.
- Introduction of the furan and thiophene groups through electrophilic substitution reactions.
- Finalization of the structure through amide bond formation.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan or thiophene rings have shown effectiveness against various bacterial strains. Preliminary tests suggest that Compound A may possess similar capabilities:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Bacillus cereus | Variable activity |
These findings align with studies showing that furan derivatives can inhibit bacterial growth at low concentrations (MIC values ranging from 64 µg/mL to higher) .
Anti-inflammatory Properties
Compounds in the pyrazole family have been recognized for their anti-inflammatory effects. Research has demonstrated that modifications in the pyrazole structure can enhance anti-inflammatory activity. For example, certain derivatives have shown superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Anticancer Potential
Emerging studies suggest that Compound A may exhibit anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds with furan and thiophene substituents have also been linked to reduced tumor growth in preclinical models .
The exact mechanism of action for Compound A remains under investigation; however, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- DNA Binding : Similar compounds have shown affinity for nucleic acids, potentially disrupting replication in bacteria or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Structure Differences: The target compound’s pyrazolo[3,4-b]pyridine core offers greater aromaticity and planarity compared to dihydropyridines (AZ331) or tetrahydroimidazopyridines (1l), which may influence binding to flat enzymatic pockets .
Substituent Impact :
- The dual heteroaromatic substituents (furan and thiophene) in the target compound contrast with the fluorobenzyl group in compound 39, suggesting divergent electronic and steric profiles for target engagement .
- The absence of ester or nitro groups (cf. 1l and AZ331) implies reduced hydrolytic susceptibility compared to these analogs .
Molecular Weight and Bioactivity :
- The target compound’s higher molecular weight (~446.5 g/mol) relative to compound 39 (~365.8 g/mol) may affect membrane permeability, though the sulfone group could compensate via improved solubility .
- Dihydropyridine derivatives like AZ331 are historically associated with calcium channel modulation, whereas pyrazolo[3,4-b]pyridine carboxamides are explored for kinase inhibition, highlighting divergent therapeutic applications .
Research Findings and Implications
- Structural Uniqueness: The combination of sulfone, furan, and thiophene substituents on a pyrazolo[3,4-b]pyridine core is unreported in the provided literature, suggesting novelty in design .
- Synthetic Feasibility : Analogous compounds (e.g., 39) were synthesized in high yields (95%) via carboxamide coupling, indicating feasible routes for the target compound .
- Pharmacological Inference: While direct activity data are unavailable, the sulfone group’s role in reducing metabolic clearance (cf. thioether in AZ331) and the thiophene’s π-stacking capacity (cf.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
